

molecular weight and formula of C5H6O3

furanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-(-)-5-Hydroxymethyl-2(5H)-furanone

Cat. No.: B1580677

[Get Quote](#)

An In-depth Technical Guide to the Molecular and Structural Diversity of C5H6O3 Furanones for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the chemical class represented by the molecular formula C5H6O3, with a specific focus on its furanone isomers. For researchers, medicinal chemists, and professionals in drug development, understanding the nuances of these structures is critical. While the molecular weight is a fixed parameter, the isomeric diversity of C5H6O3 furanones gives rise to a range of chemical properties and biological activities, making them a compelling subject of study.

The furanone core is a prevalent scaffold in numerous natural products and pharmacologically active compounds.^{[1][2]} Molecules with this five-membered heterocyclic ring have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.^{[1][2][3]} The formula C5H6O3, in particular, represents several key furanone isomers that serve as important chiral building blocks, flavor compounds, and synthons for more complex molecular architectures. This guide delves into their core physicochemical properties, analytical characterization, and relevance in modern research.

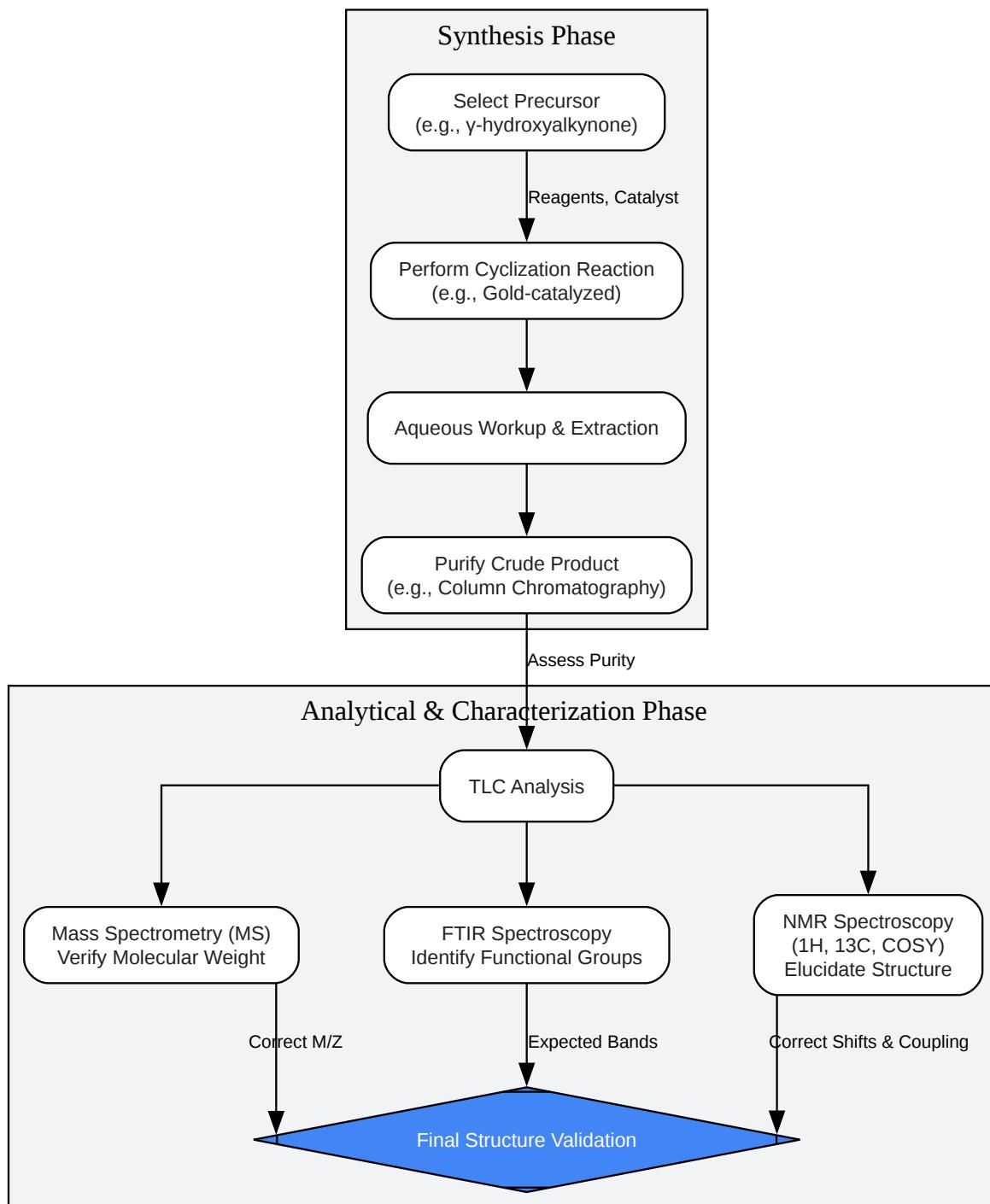
Physicochemical Properties of Key C5H6O3 Isomers

The molecular formula C5H6O3 corresponds to a molar mass of approximately 114.10 g/mol and an exact mass of 114.0317 Daltons.^[4] However, this simple formula encompasses a variety of structural isomers with distinct chemical identities and properties. While other structures like Glutaric Anhydride and Reductic Acid share this formula, our focus remains on the furanone scaffold.^{[5][6]}

Below is a comparative summary of the most prominent furanone isomers and related structures with the C5H6O3 formula.

Compound Name	Common Synonyms	CAS Number	Molecular Formula	Molar Mass (g/mol)
4-Hydroxy-5-methyl-3(2H)-furanone	Norfuraneol, Toffee furanone	19322-27-1	C5H6O3	114.10
5-(Hydroxymethyl)-2(5H)-furanone	(S)-enantiomer is common	78508-96-0	C5H6O3	114.10
5-Hydroxy-3-methyl-2(5H)-furanone	-	931-23-7	C5H6O3	114.10
Glutaric Anhydride	Dihydro-2H-pyran-2,6(3H)-dione	108-55-4	C5H6O3	114.10
Reductic Acid	2,3-Dihydroxycyclopent-2-en-1-one	80-72-8	C5H6O3	114.10

Data compiled from PubChem and NIST Chemistry WebBook.^{[5][6][7][8][9][10]}


Synthesis and Structural Elucidation Workflow

The synthesis and characterization of a specific C5H6O3 furanone isomer require a systematic and rigorous workflow. The choice of synthetic strategy is dictated by the desired substitution

pattern on the furanone ring. Common approaches include the cyclization of functionalized precursors or the oxidation of biomass-derived molecules like furfural.[11][12]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow from precursor selection to final structural validation, a cornerstone of ensuring trustworthiness in any synthetic protocol.

[Click to download full resolution via product page](#)

Caption: A standard workflow for the synthesis and structural validation of a C₅H₆O₃ furanone.

Experimental Protocols for Characterization

To ensure the identity and purity of a synthesized C₅H₆O₃ furanone, a suite of analytical techniques is employed. Each protocol provides a piece of the structural puzzle, and together they form a self-validating system.

Protocol 1: Molecular Weight Determination by Mass Spectrometry

Causality: Mass spectrometry is the definitive technique for confirming the molecular formula of a compound by precisely measuring its mass-to-charge ratio (m/z). This directly verifies that the synthesized molecule has the expected mass of C₅H₆O₃ (114.0317 Da for the exact mass).

Methodology:

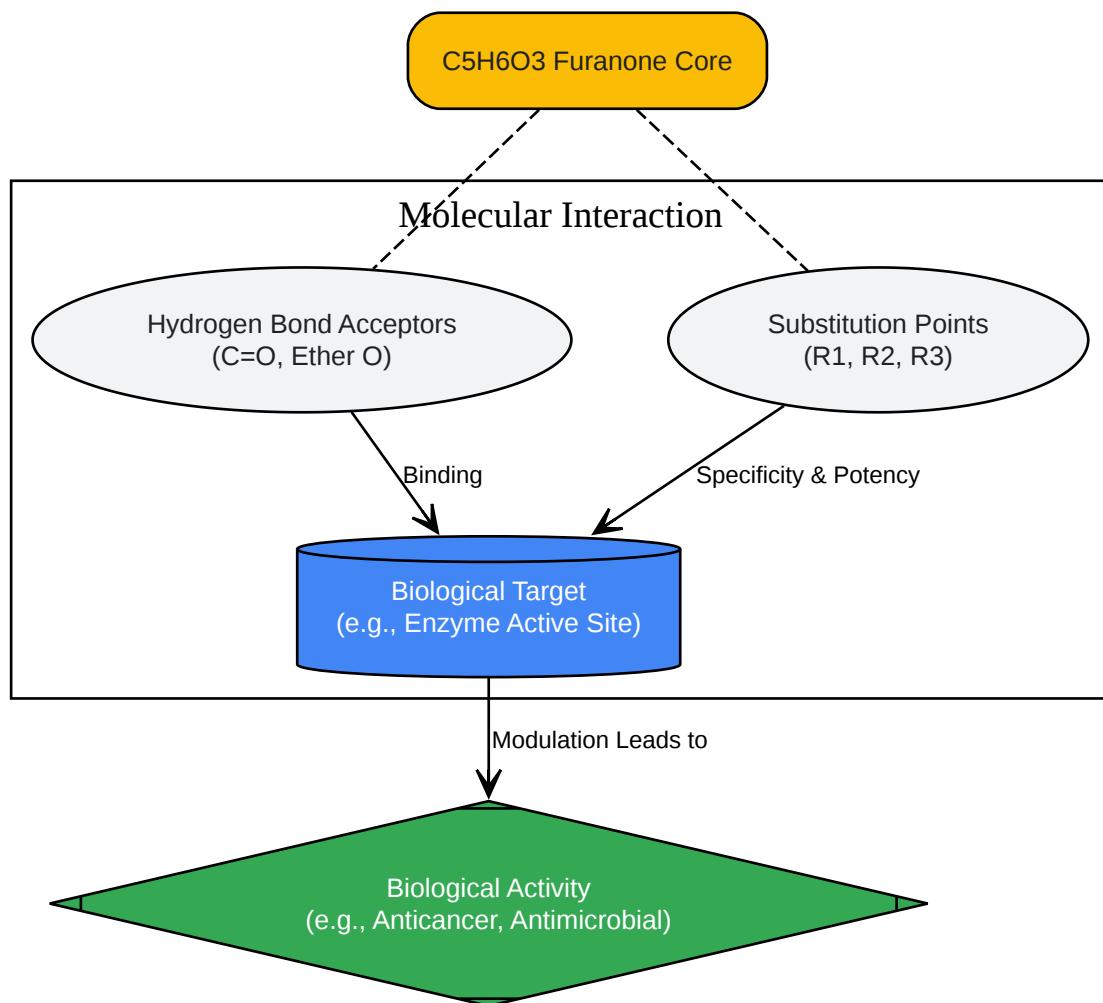
- **Sample Preparation:** Dissolve approximately 0.1 mg of the purified furanone sample in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Utilize an Electrospray Ionization (ESI) mass spectrometer coupled with a high-resolution analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).
- **Infusion:** Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 μ L/min.
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected at an m/z of approximately 115.0390.
- **Analysis:** Compare the experimentally observed exact mass with the theoretical exact mass calculated for C₅H₆O₃. A mass error of <5 ppm provides high confidence in the elemental composition.

Protocol 2: Structural Elucidation by NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons and their connectivity, while ¹³C NMR identifies the number of unique carbon

environments. This combination is essential for distinguishing between isomers like 4-hydroxy-5-methyl-3(2H)-furanone and 5-(hydroxymethyl)-2(5H)-furanone.

Methodology:


- Sample Preparation: Dissolve 5-10 mg of the purified furanone in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum on a 400 MHz (or higher) spectrometer.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
 - Integrate the peaks to determine the relative number of protons. Analyze chemical shifts and coupling constants (J -values) to infer proton relationships (e.g., vinyl, methyl, hydroxyl protons).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
 - Analyze the chemical shifts to identify key carbon environments, such as carbonyl (C=O), olefinic (C=C), and aliphatic carbons. For example, a carbonyl carbon in a furanone ring typically appears in the 170-180 ppm region.
- Data Interpretation: Correlate the ^1H and ^{13}C data to build the molecular structure. For unambiguous assignments, 2D NMR experiments like COSY (^1H - ^1H correlation) and HSQC (^1H - ^{13}C correlation) may be required.

Applications in Drug Discovery and Development

The furanone scaffold is a "privileged pharmacophore," meaning it is a molecular framework capable of binding to multiple biological targets. This versatility makes $\text{C}_5\text{H}_6\text{O}_3$ furanones and their derivatives attractive starting points for drug discovery campaigns.[\[2\]](#)

Role as a Pharmacophore in Drug Design

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a specific biological effect. The furanone ring, with its hydrogen bond acceptors (carbonyl and ether oxygens) and tunable substitution points, can be decorated to interact with various enzyme active sites or cellular receptors.

[Click to download full resolution via product page](#)

Caption: The C5H6O3 furanone core as a versatile pharmacophore for interacting with biological targets.

Field-Proven Insights:

- **Anticancer Agents:** Certain bis-2(5H)-furanone derivatives have been synthesized and shown to induce cell cycle arrest in glioma cells, with evidence suggesting they interact directly with DNA.[13] This highlights the potential of the furanone core as a DNA-binding scaffold.
- **Antimicrobial Activity:** Halogenated furanones are well-known for their ability to inhibit biofilm formation in bacteria, a critical factor in persistent infections.[3] This activity is often linked to the disruption of bacterial quorum sensing pathways.
- **Anti-inflammatory Drugs:** The furanone structure was utilized in the synthesis of Rofecoxib (Vioxx), a nonsteroidal anti-inflammatory drug (NSAID), demonstrating its applicability in established drug classes.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C5H6O3 - Wikipedia [en.wikipedia.org]
- 5. Glutaric anhydride | C5H6O3 | CID 7940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reductic acid | C5H6O3 | CID 65726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Hydroxy-5-methyl-3(2H)-furanone | C5H6O3 | CID 4564493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-(hydroxymethyl)-2(5H)-furanone | C5H6O3 | CID 144863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Hydroxy-3-methyl-2(5H)-furanone | C5H6O3 | CID 5279300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (S)-5-Hydroxymethyl-2[5H]-furanone [webbook.nist.gov]
- 11. 3(2H)-Furanone synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular weight and formula of C5H6O3 furanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580677#molecular-weight-and-formula-of-c5h6o3-furanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com